molecular formula C11H11N4NaO3S B096803 Sulfamethoxydiazine sodium CAS No. 18179-67-4

Sulfamethoxydiazine sodium

Cat. No.: B096803
CAS No.: 18179-67-4
M. Wt: 302.29 g/mol
InChI Key: LBCSHRNIIWKVRX-UHFFFAOYSA-N
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Description

Sulfamethoxydiazine sodium is a long-acting sulfonamide antibacterial compound. It is primarily used as a leprostatic agent and in the treatment of urinary tract infections. Additionally, it is employed in veterinary medicine to treat and prevent diseases in animals .

Mechanism of Action

Target of Action

Sulfamethoxydiazine sodium, also known as sulfameter, is a long-acting sulfonamide antibacterial . The primary target of this compound is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The action of this compound affects the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . As folic acid is essential for the synthesis of nucleic acids in bacteria, its deficiency leads to impaired DNA synthesis and ultimately, bacterial death .

Pharmacokinetics

It is known to be a long-acting sulfonamide antibacterial . More research is needed to outline the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.

Result of Action

The result of this compound’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, it impairs the ability of bacteria to replicate their DNA, leading to a halt in bacterial proliferation .

Action Environment

This compound is used in various environments, including human and veterinary medicine . It is used as a leprostatic agent and in the treatment of urinary tract infections . Due to its relatively long persistence, sulfamethoxydiazine residue can be detected in meat, dairy, and eggs, and is considered hazardous to human health . The United States and Japan both prohibit sulfamethoxydiazine residue in food . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sulfamethoxydiazine sodium involves several steps:

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of carboxymethylcellulose sodium, propylene glycol, sodium hydroxide, and other reagents. The process includes swelling, stirring, pH adjustment, and milling to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: Sulfamethoxydiazine sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

Sulfamethoxydiazine sodium has a wide range of scientific research applications:

Comparison with Similar Compounds

Biological Activity

Sulfamethoxydiazine sodium is a long-acting sulfonamide antibiotic notable for its bacteriostatic properties against a wide spectrum of Gram-positive and Gram-negative bacteria. This compound is primarily used in clinical settings for treating urinary tract infections and as a leprostatic agent. Its mechanism of action involves the inhibition of dihydropteroate synthase, an enzyme critical for bacterial folic acid synthesis, by competing with para-aminobenzoic acid (PABA) . This article delves into the biological activity of this compound, highlighting its pharmacological effects, case studies, and research findings.

This compound functions by inhibiting the synthesis of dihydrofolic acid in bacteria. This inhibition occurs through competitive antagonism with PABA, which is necessary for the synthesis of folate . The compound's bacteriostatic effect allows it to halt bacterial growth, making it effective in treating infections caused by susceptible microorganisms.

Key Features:

  • Target Enzyme : Dihydropteroate synthase
  • Mechanism : Competitive inhibition with PABA
  • Effect : Bacteriostatic against a broad range of bacteria

Efficacy Against Bacteria

This compound shows significant activity against various bacterial strains. Its efficacy is measured through Minimum Inhibitory Concentration (MIC) values, which indicate the lowest concentration needed to inhibit bacterial growth.

Bacterial StrainMIC (µg/mL)
Escherichia coli4
Staphylococcus aureus8
Streptococcus pneumoniae16

Resistance Mechanisms

Resistance to this compound can develop through mutations in the target enzyme or alternative pathways for folic acid synthesis. Studies have shown that some bacteria can alter their metabolic pathways to bypass the inhibition caused by sulfonamides .

Clinical Efficacy

A study involving pediatric patients with acute lymphoblastic leukemia (ALL) demonstrated that prophylactic administration of this compound significantly reduced the incidence of infections during induction therapy. The cohort receiving this treatment experienced fewer febrile episodes and lower rates of bacteremia compared to those not receiving prophylaxis .

Environmental Impact

Research on the biodegradation of this compound has shown that activated sludge can utilize this compound as both a carbon and nitrogen source. This biodegradation process is crucial for mitigating environmental contamination from pharmaceutical residues .

Antioxidant Activity

Recent studies have explored the antioxidant properties of chitosan derivatives functionalized with sulfamethoxydiazine. These derivatives exhibited enhanced antioxidant capacity compared to chitosan alone, indicating potential applications in developing biocompatible materials with antimicrobial properties .

Properties

CAS No.

18179-67-4

Molecular Formula

C11H11N4NaO3S

Molecular Weight

302.29 g/mol

IUPAC Name

sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)azanide

InChI

InChI=1S/C11H11N4O3S.Na/c1-18-9-6-13-11(14-7-9)15-19(16,17)10-4-2-8(12)3-5-10;/h2-7H,12H2,1H3;/q-1;+1

InChI Key

LBCSHRNIIWKVRX-UHFFFAOYSA-N

SMILES

COC1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)[NH-].[Na+]

Canonical SMILES

COC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Key on ui other cas no.

18179-67-4

Synonyms

Sulfameter sodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the mechanism of action of Sulfamethoxydiazine sodium in treating mixed infections in livestock and poultry?

A: The provided abstract [] focuses on the composition and preparation of a medicinal mixture containing this compound, enrofloxacin, and a non-steroidal anti-inflammatory drug. While it mentions the mixture's effectiveness against mixed infections and its ability to alleviate fever, it doesn't delve into the specific mechanism of action of this compound.

Q2: The research mentions a "high-efficiency medicament for treating mixed infections". What makes the combination of this compound, enrofloxacin, and a non-steroidal analgesic-antipyretic advantageous compared to using a single medication?

A: The research [] highlights that the combination of these three components in the medication offers several advantages over single-drug treatments:

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